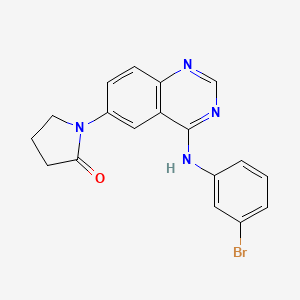
1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a bromophenyl group, and a pyrrolidinone moiety, making it a unique molecule with significant pharmacological potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the quinazoline intermediate.
Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the quinazoline derivative with a pyrrolidinone precursor, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the quinazoline ring or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Amino or thiol-substituted quinazoline derivatives
科学的研究の応用
1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, as quinazoline derivatives are known to inhibit the growth of certain cancer cells.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one involves its interaction with specific molecular targets, such as kinases. These enzymes play crucial roles in cell signaling pathways, and inhibition of their activity can lead to the suppression of cell proliferation, particularly in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and thereby disrupting the signaling cascade.
類似化合物との比較
Erlotinib: Another quinazoline derivative used as an anticancer agent, specifically targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Similar to erlotinib, it inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.
Uniqueness: 1-(4-((3-Bromophenyl)amino)quinazolin-6-YL)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. The presence of the bromophenyl group and the pyrrolidinone moiety can influence its binding affinity and selectivity towards different molecular targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C18H15BrN4O |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
1-[4-(3-bromoanilino)quinazolin-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H15BrN4O/c19-12-3-1-4-13(9-12)22-18-15-10-14(23-8-2-5-17(23)24)6-7-16(15)20-11-21-18/h1,3-4,6-7,9-11H,2,5,8H2,(H,20,21,22) |
InChIキー |
IEBOZXGDBQYOSV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
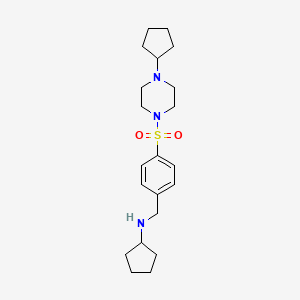

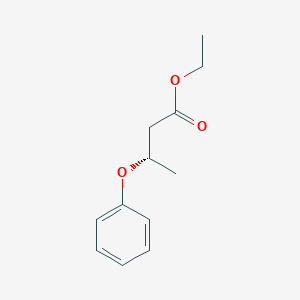
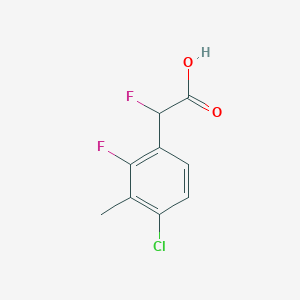
![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
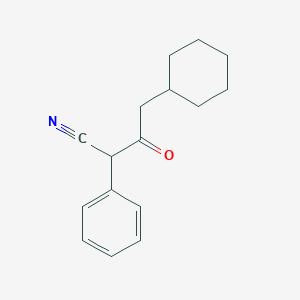
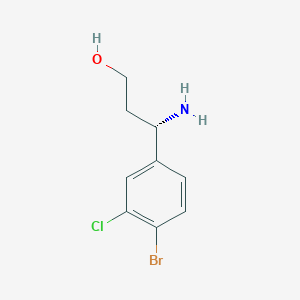

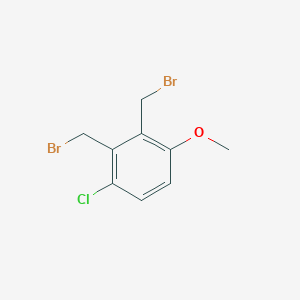
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
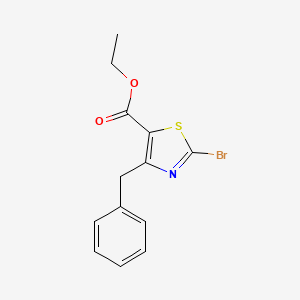

![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
